2,5-Methanoisoindole

Description

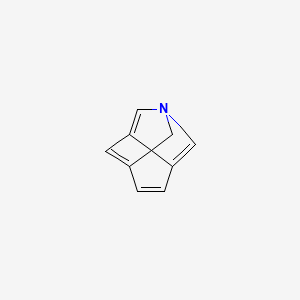

Structure

3D Structure

Properties

CAS No. |

160763-17-7 |

|---|---|

Molecular Formula |

C9H7N |

Molecular Weight |

129.162 |

InChI |

InChI=1S/C9H7N/c1-2-8-5-10-4-7(1)3-9(8)6-10/h1-3,5-6H,4H2 |

InChI Key |

LVYZVPYNBNCEJP-UHFFFAOYSA-N |

SMILES |

C1C2=CC3=CN1C=C3C=C2 |

Synonyms |

2,5-Methano-2H-isoindole(9CI) |

Origin of Product |

United States |

Research Findings and Data

Synthesis and Biological Activity of Tetrahydro-4,7-methanoisoindole Derivatives

Researchers have synthesized various derivatives of the methanoisoindole scaffold, notably those based on the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core structure nih.govresearchgate.net. These compounds, often featuring arylthiazole substituents, have been evaluated for their inhibitory properties against key enzymes.

Table 1: Inhibitory Activity of Tetrahydro-4,7-methanoisoindole Derivatives

| Compound Series/Example | Key Substituents | Biological Target | Inhibition Type | Ki Value (nM) | Source |

| 3a-i / 8a-i | Arylthiazole moiety | Human Carbonic Anhydrase I (hCA I) | Inhibitory | 27.07 - 37.80 | researchgate.net |

| 3a-i / 8a-i | Arylthiazole moiety | Human Carbonic Anhydrase II (hCA II) | Inhibitory | 11.80 - 25.81 | researchgate.net |

| 3d | Arylthiazole moiety | Aldose Reductase (AR) | Inhibitory | 7.09 ± 0.19 µM | nih.gov |

| 3e | Arylthiazole moiety | Aldose Reductase (AR) | Inhibitory | 21.89 ± 1.87 µM | nih.gov |

| All compounds (3a-i) | Arylthiazole moiety | AR and α-glycosidase | Inhibitory | Good inhibitory action against both enzymes | nih.gov |

The synthesis of these novel isoindole-thiazole derivatives (e.g., compounds 8a-i) typically involves multi-step reactions, with their structures confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, along with elemental analysis researchgate.net. These compounds have demonstrated potent inhibitory effects, often surpassing those of clinically used inhibitors like acetazolamide (B1664987) (AZA) in certain contexts researchgate.net.

Physicochemical Properties of 2,5-Methanoisoindole

The parent compound, this compound, possesses fundamental physicochemical properties that are characteristic of its bridged bicyclic structure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source (Calculated) |

| CAS Number | 160763-17-7 | - | |

| Molecular Formula | C₉H₇N | - | |

| Molecular Weight | 129.16 | g/mol | |

| Density | 1.261 | g/cm³ | |

| Boiling Point | 297.276 | °C | |

| Flash Point | 133.588 | °C | |

| Refractive Index | 1.717 | - |

These calculated properties provide baseline information for understanding the compound's behavior in chemical reactions and potential applications.

Conclusion

The 2,5-methanoisoindole scaffold, as a representative of bridged nitrogen heterocycles, holds significant promise in organic and medicinal chemistry. Its unique three-dimensional structure, conferred by the methano bridge, contributes to the distinct properties and biological activities observed in its derivatives. Research into these compounds, particularly their role as enzyme inhibitors, underscores the importance of exploring complex heterocyclic architectures for the development of new therapeutic agents. Continued investigation into the synthesis and functionalization of methanoisoindole systems is expected to yield further advancements in drug discovery and materials science.

Compound Name Index

this compound

2,5-Methano-2H-isoindole

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

4,7-Methanoisoindole-2-ethanol, 4,5,6,7-tetrahydro-

2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-methoxy-3-methylphenyl)-

2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo-

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-

1H-Isoindole-1,3(2H)-dione, 2-(3-aminopropyl)-, N-tallow alkyl derivs., acetates

Pyrimidines

Pyrazoles

Thiazoles

Phthalimide

Benzimidazole

Quinoline

Piperazine

Morphinan

Cepham

Penam

Phenothiazine

Triazoles

Tetrazines

Pyrazine

Quinoxaline

Imidazoles

Pyrrolidines

Benzazepine

Piperidines

Tetrahydroquinoline

Indoline

Dihydrobenzothiazole

Azabicyclo[3.2.1]octane

Tropane

Anatoxin-a

Pyrido-benzothiazine

Rufluoxacin

Thiazines

Imidazo(1,5-c)pyrimidine

Pyrimidopyrrolidinetetraone

Pyrimidoquinoline-2,4-diones

Pyrroloquinoline-1,3-diones

Staurosporine

Lycogalic acid A

Staurosporinone

Lenalidomide

Pomalidomide

Thalidomide

Computational Chemistry Investigations of 2,5 Methanoisoindole

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical descriptors, such as chemical potential, hardness, softness, and electrophilicity, are frequently employed to predict molecular reactivity and stability physchemres.orgresearchgate.netrasayanjournal.co.inmdpi.comajol.infodergipark.org.trarxiv.org. Despite their general application in chemical research, no studies were found that specifically applied these descriptors to "2,5-Methanoisoindole."

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms researchgate.netpatonlab.comosti.govmdpi.comnih.govresearchgate.net. While a related derivative, (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, was mentioned in the context of Diels-Alder reactions researchgate.net, specific computational studies detailing the reaction mechanisms of "this compound" itself were not found.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are utilized to explore the conformational dynamics of molecules researchgate.netmdpi.comunige.chnih.govnih.govscispace.com. The conducted searches did not identify any MD simulations specifically focused on the conformational dynamics of "this compound."

Due to the absence of specific research findings for "this compound" within the scope of computational chemistry investigations in the provided search results, no data tables or further detailed content can be generated for this compound.

Reactivity Patterns and Reaction Mechanisms of 2,5 Methanoisoindole

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a primary site for nucleophilic and basic reactions.

The secondary amine functionality of the 2,5-methanoisoindole core is readily susceptible to N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the molecule's steric and electronic properties.

N-Alkylation involves the reaction of the isoindole with an alkyl halide or other electrophilic alkylating agent. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency. rjpbcs.comresearchgate.net Earth-abundant metal catalysts, such as those based on manganese, have been developed for the N-alkylation of amines with alcohols, following a "borrowing hydrogen" methodology that offers high atom economy. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. sci-hub.senih.gov N-alkoxycarbonyl groups, for instance, can be introduced via condensation with O-substituted carbamates, providing access to N-protected pyrrole (B145914) systems that exhibit distinct reactivity. acs.orgacs.org These acylation reactions are crucial for creating derivatives and for installing protecting groups during multi-step syntheses. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | K₂CO₃, NaOH, KOH | Al₂O₃ (solid support), Toluene | N-Alkyl-2,5-methanoisoindole |

| N-Alkylation with Alcohols | Benzyl Alcohol | Manganese Pincer Complex, t-BuOK | Toluene | N-Benzyl-2,5-methanoisoindole |

| N-Acylation | Acyl Chlorides, Anhydrides | Triethylamine, Pyridine | Dichloromethane, THF | N-Acyl-2,5-methanoisoindole |

| N-Acoxycarbonylation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP (cat.) | Acetonitrile (B52724) | N-Boc-2,5-methanoisoindole |

| N-Acylation with Carboxylic Acids | Carboxylic Acid, Tf₂O | None | Dichloromethane | N-Acyl-2,5-methanoisoindole |

This table presents generalized conditions based on standard procedures for secondary amines.

The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation converts the tertiary amine into a polar, zwitterionic functional group, which significantly alters its chemical behavior and opens new pathways for functionalization. nih.gov

The most common method for this oxidation is the reaction with oxidizing agents such as hydrogen peroxide (often in the presence of a CO₂ or acetonitrile co-catalyst), or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com The resulting N-oxides are stable compounds, though their stability can be influenced by steric factors. thieme-connect.de

Once formed, N-oxides can undergo several useful transformations:

Reduction: The N-O bond can be cleaved to regenerate the parent amine. This is often accomplished using reducing agents like Raney Nickel, which allows for the N-oxide to be used as a temporary protecting or directing group. beilstein-journals.org

Rearrangement: In the presence of certain reagents, such as acetic anhydride (B1165640), N-oxides can undergo rearrangements. For instance, the Polonovski reaction allows for the demethylation of N-methyl-N-oxides and formation of an iminium ion, which can be trapped by nucleophiles.

Asymmetric Catalysis: Chiral heteroaromatic N-oxides have emerged as powerful Lewis basic organocatalysts, capable of activating silyl (B83357) compounds to mediate stereoselective reactions like the allylation of aldehydes. encyclopedia.pub

N-Alkylation and N-Acylation Reactions

Reactions at the Bridged Carbon Framework

The bicyclo[2.2.1]heptane skeleton of this compound is a strained system, making it a target for reactions that can relieve this strain or functionalize its C-H bonds.

Direct functionalization of the saturated carbon framework typically requires overcoming the inertness of C-H bonds. Modern catalytic methods have enabled such transformations. A notable strategy is the iridium-catalyzed borylation, which can selectively target and activate tertiary C-H bonds at bridgehead positions in bicyclic systems. escholarship.org This introduces a boronate ester group, a versatile handle for subsequent cross-coupling reactions to form C-C, C-O, or C-N bonds.

Derivatization can also occur via reactions involving the alkene moiety within the five-membered ring of the parent isoindole structure. For example, a p-tolylmethanoisoindole derivative was shown to react with dimethyl acetylenedicarboxylate, indicating its utility in cycloaddition or related reactions. researchgate.net Furthermore, derivatives such as 4,7-methanoisoindole-1,3(2H)-diones are used as scaffolds for creating molecules with potential applications in medicinal chemistry. unav.edumdpi.com

Table 2: Selected Functionalization Reactions of the Bridged Framework

| Reaction Type | Reagents | Catalyst | Position Functionalized | Product |

|---|---|---|---|---|

| C-H Borylation | B₂pin₂ (Bis(pinacolato)diboron) | [Ir(cod)OMe]₂ / dtbpy | Bridgehead C-H | Borylated this compound |

| Cycloaddition | Dimethyl acetylenedicarboxylate | None (Thermal) | Diene system | Diels-Alder Adduct |

This table illustrates potential functionalization pathways based on reactions of analogous bicyclic systems.

The inherent ring strain of the norbornene-type structure in this compound makes it susceptible to ring-opening and rearrangement reactions, often promoted by catalysts or heat. numberanalytics.comslideshare.net

Ring-Opening Metathesis Polymerization (ROMP) is a powerful reaction for norbornene-type systems. Using catalysts like Grubbs' ruthenium catalysts, the strained bicyclic alkene can undergo polymerization to produce polymers with the isoindole unit as a repeating functional group. researchgate.net This has been demonstrated with N-substituted 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione monomers. researchgate.net

Rearrangement reactions can also occur to relieve strain. berhamporegirlscollege.ac.in Acid-catalyzed processes can lead to Wagner-Meerwein type rearrangements, where the carbon skeleton is altered to form a more stable carbocation intermediate. msu.edu Another significant rearrangement is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that occurs in 1,5-diene systems. wikipedia.org Derivatives of this compound containing appropriate diene structures could potentially undergo this transformation under thermal conditions.

Functionalization and Derivatization Strategies

Reactivity in Multi-Component Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.comfrontiersin.org The secondary amine of this compound makes it an ideal candidate for participation in several well-known MCRs.

For instance, it can serve as the amine component in the Ugi four-component reaction , reacting with a carboxylic acid, an aldehyde (or ketone), and an isocyanide to produce complex α-acylamino amide structures. scielo.br Similarly, it can participate in the Mannich reaction , condensing with formaldehyde (B43269) and a carbon acid (like a ketone) to form a Mannich base. stanford.edu Copper-catalyzed MCRs involving indole (B1671886) derivatives, aldehydes, and dienophiles have also been developed to synthesize complex spiro-fused carbazoles, showcasing a pathway where isoindole-type structures could potentially be used. nih.gov

Table 3: Potential Participation of this compound in MCRs

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Core Structure |

|---|---|---|---|---|---|

| Ugi Reaction | This compound | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acylamino Amide |

| Mannich Reaction | This compound | Formaldehyde | Active Hydrogen Compound | N/A | β-Amino-carbonyl Compound |

| Biginelli-type | β-Ketoester | Aryl Aldehyde | This compound (as urea (B33335) analogue) | N/A | Dihydropyrimidinone-like |

This table outlines the role this compound could play as the amine component in major MCRs.

Detailed Mechanistic Investigations (e.g., Transition State Analysis, Intermediate Characterization)

The inherent structure of this compound, featuring a bicyclic system, governs its reactivity and the mechanisms of its reactions. Detailed mechanistic investigations, often combining computational modeling and experimental studies, provide profound insights into the transformation pathways of this heterocyclic entity and its derivatives. These studies focus on identifying transition states and characterizing reactive intermediates to build a comprehensive understanding of the reaction dynamics.

A significant reaction pathway for the synthesis of the 3a,6-methanoisoindole core involves a gold(I)-catalyzed tandem cycloisomerization/intramolecular Diels-Alder reaction of 1,4,9-dienyne esters. core.ac.uk Mechanistic studies have provided substantial evidence for the reaction pathway, including the characterization of a crucial intermediate.

Initial investigations into the gold-catalyzed reaction of a 1,4,9-dienyne acetate (B1210297) revealed the formation of a 3a,6-methanoisoindole adduct as a single regio- and diastereomer. core.ac.uk The reaction proceeds efficiently at 80 °C in toluene, with near-quantitative yield when using an N-heterocyclic carbene (NHC)-gold(I) complex as the catalyst. core.ac.uk

A key finding from these mechanistic studies was the isolation and characterization of a cyclopentadiene (B3395910) intermediate. When the reaction of the 1,4,9-dienyne ester was conducted at room temperature for a short duration (30 minutes), the cyclopentadiene adduct was isolated as the sole product in 74% yield. core.ac.uk Subsequent heating of this isolated intermediate to 80 °C resulted in its conversion to the final 3a,6-methanoisoindole product in 80% yield. core.ac.uk This two-stage experiment strongly supports a mechanism involving the formation of a cyclopentadiene intermediate followed by an intramolecular [4+2] cycloaddition.

The proposed mechanism, as depicted in the study, involves the gold(I)-catalyzed cycloisomerization of the 1,4,9-dienyne ester to form the cyclopentadiene intermediate. This intermediate then undergoes a thermal intramolecular Diels-Alder reaction to furnish the final bridged N-heterocyclic product. The stereochemical outcome of the reaction, particularly for enantioenriched substrates, suggests that the Diels-Alder reaction occurs on the face of the alkene that is sterically less hindered. core.ac.uk

Table 1: Characterization Data for Isolated Cyclopentadiene Intermediate

| Property | Data | Source |

| Compound Name | Cyclopentadiene adduct 10a | core.ac.uk |

| Reaction Stage | Intermediate | core.ac.uk |

| Isolation Yield | 74% | core.ac.uk |

| Conditions for Formation | 5 mol % NHC-gold(I) complex H, 4 Å MS, Toluene, Room Temperature, 30 min | core.ac.uk |

| Conversion to Final Product | Heating at 80 °C for 4 h | core.ac.uk |

| Yield from Intermediate | 80% | core.ac.uk |

Further detailed understanding of such reactions often relies on computational chemistry to analyze the energetics and geometries of transient species like transition states, which are typically not directly observable. youtube.comru.nl For instance, in a typical Diels-Alder reaction forming a methanoisoindole framework, computational methods like Density Functional Theory (DFT) would be employed to model the transition state.

The analysis would involve locating the transition state structure on the potential energy surface and confirming it has a single imaginary frequency corresponding to the bond-forming/breaking processes. The activation energy can then be calculated, providing a quantitative measure of the reaction barrier. escholarship.org

Table 2: Illustrative Computational Data for a Hypothetical Diels-Alder Transition State

| Parameter | Value | Description |

| Methodology | DFT (B3LYP/6-31G*) | Level of theory for calculation. |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | The free energy barrier for the reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true first-order saddle point (transition state). |

| Key Bond Distances (Å) | C1-C6: 2.15 Å, C4-C5: 2.18 Å | The distances between the carbon atoms forming the new sigma bonds in the transition state. These bonds are partially formed. |

| Transition State Geometry | Asynchronous Boat-like | Describes the non-planar arrangement of the atoms at the peak of the reaction coordinate. |

Note: The data in Table 2 is illustrative for a representative Diels-Alder reaction and does not correspond to a specific published study on the parent this compound, but rather demonstrates the type of data obtained from transition state analysis.

These detailed mechanistic investigations, through both experimental intermediate characterization and computational transition state analysis, are crucial for optimizing reaction conditions and designing new synthetic routes toward complex molecules based on the this compound scaffold.

Applications of 2,5 Methanoisoindole in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The inherent structural rigidity and stereochemical complexity of the methanoisoindole core make it an attractive starting point for the synthesis of intricate molecules. Its utility spans from being a key structural motif in biologically active compounds to a foundational scaffold for developing new synthetic methods.

While the parent isoindole ring system is a feature in several natural products, the specific use of the 2,5-methanoisoindole skeleton as a direct precursor in the total synthesis of a natural product is not extensively documented. However, synthetic strategies have been developed to create structurally related and complex methanoisoindole derivatives that exhibit significant biological activity, mirroring the goals of natural product-inspired synthesis.

A notable example involves the synthesis of 3a,6-methanoisoindole esters, which are close structural relatives. An efficient method using a gold(I) catalyst facilitates a tandem reaction sequence to produce these complex structures. science.govcore.ac.uk One of the synthesized 3a,6-methanoisoindole ester compounds was found to inhibit the binding of tumor necrosis factor-α (TNF-α) to its receptor (TNFR1), showcasing its potential in developing new therapeutic agents. science.govcore.ac.uk This highlights the scaffold's role in accessing molecules with potent biological profiles.

The unique topology of the methanoisoindole system makes it an excellent scaffold for developing sophisticated and efficient synthetic methodologies. Its rigid structure allows for a high degree of stereochemical control and serves as a reliable anchor for building molecular complexity.

A powerful synthetic route to 3a,6-methanoisoindole esters involves a gold(I)-catalyzed cascade reaction of 1,4,9-dienyne esters. core.ac.uk This process proceeds through a tandem 1,2-acyloxy migration/Nazarov cyclization, which forms a cyclopentadiene (B3395910) intermediate in situ. core.ac.uk This intermediate then undergoes an intramolecular Diels-Alder reaction to furnish the final bridged N-heterocyclic product as a single regio- and diastereomer. core.ac.uk This method demonstrates how the scaffold can be assembled through a complex and atom-economical cascade, yielding a polycyclic architecture with high selectivity. core.ac.ukacs.org

Furthermore, the saturated dione (B5365651) derivative, (3aR,4S,7R,7aS)-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, has been extensively used as a versatile scaffold. Researchers have synthesized series of new hybrid compounds by integrating this methanoisoindole unit with other pharmacologically relevant moieties, such as chalcones and thiazoles. science.govresearchgate.netresearchgate.net These studies underscore the utility of the methanoisoindole dione as a foundational building block for creating diverse molecular entities with potential applications in medicine. science.govresearchgate.netschenautomacao.com.br

Precursors in Natural Product Synthesis

Development of Chiral Ligands and Organocatalysts

In asymmetric catalysis, the ideal chiral ligand or organocatalyst often possesses a rigid conformational structure, which is crucial for creating a well-defined chiral environment around a metal center or substrate, thereby enabling effective stereochemical communication. The inherent rigidity and available chirality of the methanoisoindole framework make it a theoretically promising, though currently underexplored, scaffold for designing new catalysts.

While specific examples of this compound-based ligands and organocatalysts are not prevalent in the literature, the structural characteristics of resolved chiral methanoisoindole derivatives align well with the requirements for effective asymmetric catalysts. The development of such catalysts represents a potential future application for this scaffold.

Enantioselective transformations are fundamental to modern synthetic chemistry, and the performance of these reactions is highly dependent on the catalyst used. Although catalysts based on the this compound scaffold have not been reported, the molecule itself has appeared as a substrate in asymmetric synthesis.

For instance, the desymmetrization of cyclic meso-anhydrides, including a derivative of (3aR,4S,7R,7aS)-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, has been achieved using chiral thiourea (B124793) organocatalysts. acs.org In these reactions, the catalyst activates the anhydride (B1165640) toward nucleophilic attack, resulting in a ring-opened product with high enantioselectivity. acs.org While in this case the methanoisoindole derivative is the substance being transformed rather than the agent of transformation, it places the scaffold squarely within the context of asymmetric catalysis and highlights its compatibility with chiral reaction environments. The development of methanoisoindole-based catalysts could foreseeably target key transformations such as asymmetric hydrogenations, cycloadditions, or conjugate additions. iucr.org

While structure-activity relationship (SAR) studies for this compound-based ligands are not available due to the lack of reported examples, extensive SAR studies have been conducted on biologically active derivatives built upon this scaffold. These studies provide valuable insights into how molecular modifications influence functional outcomes, a principle that is central to ligand design.

A significant body of research has explored the inhibitory effects of novel (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives on human carbonic anhydrase (hCA) isoenzymes I and II. science.govresearchgate.netschenautomacao.com.br By systematically varying the aryl substituent on the chalcone (B49325) moiety, researchers have been able to establish clear SAR trends. The electronic and steric properties of the substituents were found to significantly impact the inhibitory potency (Ki) of the compounds against both hCA I and hCA II. researchgate.net For example, compounds with electron-donating or halogen groups at specific positions on the aryl ring showed enhanced inhibitory activity. science.govresearchgate.net

This table summarizes the inhibition constants (Ki) for a selection of methanoisoindole-chalcone hybrids against human carbonic anhydrase isoenzymes I and II. The variation in the 'R' group on the aryl ring demonstrates the structure-activity relationship.

Data sourced from Bioorganic Chemistry. science.gov

Enantioselective Transformations in Asymmetric Catalysis

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of predictable supramolecular assemblies relies on building blocks with well-defined shapes and specific interaction sites. The rigid, non-planar geometry of the this compound scaffold makes it an interesting component for crystal engineering and the construction of ordered solid-state architectures. ugr.es

Crystallographic studies of various derivatives of 3a,4,7,7a-tetrahydro-4,7-methanoisoindole-1,3-dione reveal how their specific three-dimensional structures direct their packing in the solid state. ugr.esresearchgate.net The supramolecular assembly of these molecules is often governed by a combination of C—H⋯O and C—H⋯F hydrogen bonds, as well as C—O⋯π and C—F⋯π contacts. ugr.es For example, in the crystal structure of N-substituted dihydroindole-2,3-diones, which share structural motifs, molecules associate through C—H⋯O hydrogen bonds and π-stacking interactions to form larger micellar blocks. ugr.es The predictable geometry of the methanoisoindole core allows it to function as a tecton—a building block in supramolecular construction—guiding the formation of extended one-, two-, or three-dimensional networks. ugr.es This suggests its potential utility in designing new materials with tailored structural and physical properties.

Potential in Advanced Material Development (e.g., Dyes, Photoactive Materials)

The rigid, bicyclic framework of the methanoisoindole nucleus is a compelling structural motif for the development of advanced materials. Its inherent stability and the potential for extensive functionalization allow for the fine-tuning of electronic and optical properties, making its derivatives candidates for use as dyes and photoactive materials. Research into the broader class of isoindoles has established their utility in these areas, paving the way for the exploration of specific methanoisoindole compounds.

Applications in Dye Synthesis

The isoindole structure is found in several commercial pigments. beilstein-journals.org For example, Pigment Yellow 139 is a high-performance dye belonging to the 1,3-disubstituted isoindoline (B1297411) class, noted for its high resistance. beilstein-journals.org The chemical architecture of methanoisoindole derivatives, such as 4,7-Methanoisoindole-2-ethanol, 4,5,6,7-tetrahydro-, is considered potentially useful for developing new dyes due to its heterocyclic ring system that allows for functionalization. ontosight.ai While direct commercial dyes based on the this compound parent structure are not widely documented, the proven success of the parent isoindole class provides a strong rationale for investigating these derivatives for creating robust and stable colorants.

Applications in Photoactive Materials

Photoactive materials are substances that absorb light and convert it into another form of energy, such as electrical or chemical energy, or re-emit it as light of a different wavelength (fluorescence or phosphorescence). studysmarter.co.ukmdpi.com This field is critical for technologies like solar cells, photodetectors, and medical imaging. studysmarter.co.ukmdpi.com

Derivatives of methanoisoindole are emerging as valuable components in the synthesis of photoactive materials. The compound 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is specifically classified as a fluorescent and photonic/optical material, indicating its direct relevance to this field. chemscene.com Furthermore, the broader isoindole class has recently been explored for use as red to near-infrared fluorophores, a critical area for biological imaging and sensing applications. beilstein-journals.org

The methanoisoindole core can be incorporated into complex macromolecular structures to impart desirable properties. For instance, the dicarboximide derivative formed from a methanoisoindole core is used to create polymers with enhanced thermal stability and specific mechanical properties. vulcanchem.com The fusion of the bicyclo[2.2.1]hept-5-ene framework imposes significant steric constraints that can improve the thermal resilience and influence the molecular packing of polymers. vulcanchem.com This is crucial for the durability and performance of devices that use photoactive materials.

Detailed research on a propanamide derivative of methanoisoindole highlights its role in creating advanced polymers. These materials exhibit properties like high self-healing efficiency and robust mechanical strength, which are valuable for sophisticated applications. vulcanchem.com

Table 1: Properties of a 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide Derivative in Polymer Systems

| Property | Finding | Reference |

|---|---|---|

| Self-Healing Efficiency | Zinc-coordinated polymers exhibit 95% self-healing within 2 hours at 25°C. | vulcanchem.com |

| Young's Modulus | 1.2–2.4 GPa, indicating good mechanical strength. | vulcanchem.com |

| Glass Transition Temperature (Tg) | 68–103°C, varies with substituents. | vulcanchem.com |

| Solubility | High solubility (>100 mg/mL) in polar aprotic solvents like DMF and DMSO. | vulcanchem.com |

The synthesis of these advanced materials often involves using methanoisoindole derivatives as key building blocks. The core structure is typically formed via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like maleic anhydride, followed by imidation and further functionalization. vulcanchem.com This synthetic versatility allows for the integration of the methanoisoindole unit into a wide array of material types, including high-performance fluorinated polymers where it acts as a crucial reactant. mdpi.com

Table 2: Selected Methanoisoindole Derivatives with Potential in Materials Science

| Compound Name | CAS Number | Potential Application | Reference |

|---|---|---|---|

| 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 21715-90-2 | Fluorescent Material, Photonic/Optical Material | chemscene.com |

| (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Not specified | Reactant for high-performance fluorinated polymers | mdpi.com |

| 4,7-Methanoisoindole-2-ethanol, 4,5,6,7-tetrahydro- | Not specified | Development of new polymers or dyes | ontosight.ai |

| 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide | 26749-96-2 | Component for self-healing and mechanically strong polymers | vulcanchem.com |

Future Perspectives and Research Directions in 2,5 Methanoisoindole Chemistry

Exploration of Unprecedented Synthetic Methodologies

The construction of the 2,5-methanoisoindole core and its derivatives has traditionally relied on established cycloaddition reactions. However, the future of its synthesis lies in the adoption of more sophisticated and efficient catalytic strategies, including asymmetric and flow chemistry techniques, to build molecular complexity with high precision and sustainability.

Advanced catalytic systems are set to revolutionize the synthesis of functionalized methanoisoindoles. Palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, offers a powerful method for assembling complex benzo-fused skeletons and represents a promising avenue for constructing highly substituted methanoisoindole systems. researchgate.netutoronto.ca Similarly, gold-catalyzed cycloisomerization and silver- or copper-catalyzed cycloadditions provide regioselective routes to various isoindole derivatives, which could be adapted for the this compound framework. mdpi.comresearchgate.net The development of magnetically supported ionic liquids as recyclable catalytic platforms could further enhance the sustainability of these processes. rsc.org

Flow chemistry is emerging as a transformative technology for heterocyclic synthesis, offering enhanced safety, scalability, and reproducibility over traditional batch methods. sci-hub.sechim.it Its application to this compound synthesis could enable the use of highly reactive intermediates and provide precise control over reaction parameters, which is particularly advantageous for complex multi-step sequences or photochemical reactions. chim.itresearchgate.netacs.org The integration of in-line purification and analysis would create highly efficient, automated workflows for generating libraries of novel derivatives. uc.pt

Furthermore, the demand for enantiomerically pure compounds, especially for pharmaceutical applications, necessitates a focus on asymmetric synthesis. Future methodologies will likely involve the development of novel chiral catalysts and organocatalytic systems to control the stereochemistry of key bond-forming reactions, such as the Diels-Alder cycloaddition that forms the bicyclic core. mdpi.comchemrxiv.orgrsc.orgmdpi.com The use of chiral auxiliaries remains a robust strategy, but catalytic asymmetric approaches are increasingly favored for their efficiency. chemrxiv.orgrsc.orgbeilstein-journals.org

| Synthetic Methodology | Potential Catalysts/Systems | Key Advantages & Future Directions |

| Advanced Catalysis | Palladium/Norbornene, Gold (Au), Silver (Ag), Copper (Cu) | High efficiency and regioselectivity for building complex fused rings. researchgate.netutoronto.camdpi.comresearchgate.net Future work includes developing recyclable catalysts. |

| Flow Chemistry | Photochemical reactors, Microfluidic systems | Improved safety, scalability, and process control; enables use of reactive intermediates. sci-hub.sechim.itresearchgate.net Ideal for library synthesis. |

| Asymmetric Synthesis | Chiral organocatalysts, Chiral metal complexes (e.g., Rh, Ni) | Access to enantiomerically pure compounds for medicinal chemistry; development of new, more efficient catalysts. mdpi.comrsc.orgmdpi.combeilstein-journals.org |

| Domino/Cascade Reactions | Transition metal catalysts | Rapid construction of molecular complexity from simple precursors in a single operation, improving atom and step economy. utoronto.canih.gov |

Integration of Advanced Spectroscopic and Computational Techniques

The rigid and sterically congested nature of the this compound skeleton presents significant challenges for structural elucidation. The synergistic application of state-of-the-art spectroscopic and computational methods is essential for unambiguously determining structure, conformation, and electronic properties, thereby guiding synthetic efforts and the interpretation of reactivity.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While 1D NMR provides basic structural information, multi-dimensional techniques such as COSY, NOESY, HMQC, and HMBC are critical for assigning the relative stereochemistry of the numerous chiral centers inherent to the scaffold. researchgate.netclockss.orgrsc.org For complex derivatives, these 2D NMR methods are often the only way to establish through-bond and through-space correlations to solve the three-dimensional structure in solution. rsc.org In parallel, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of structure and stereoconfiguration. clockss.orgacs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern chemical research. researchgate.net For this compound chemistry, DFT can be used to:

Rationalize Reactivity: Predict the regio- and stereochemical outcomes of cycloaddition reactions by calculating transition state energies. beilstein-journals.orgacs.orgrsc.org

Elucidate Mechanisms: Map entire reaction pathways to understand how transformations occur, identifying key intermediates and transition states. acs.org

Predict Properties: Calculate electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand the scaffold's intrinsic reactivity and stability. researchgate.netscielo.org.mxmdpi.com

The integration of these computational predictions with experimental spectroscopic data will accelerate the discovery and development of new reactions and functional molecules based on the this compound core. researchgate.netscirp.org

| Technique | Application to this compound Chemistry | Key Information Obtained |

| 2D NMR Spectroscopy | Elucidation of complex 3D structures in solution. | Connectivity (COSY), through-space interactions (NOESY), and one-bond/long-range C-H correlations (HMQC/HMBC). researchgate.netrsc.org |

| X-ray Crystallography | Definitive determination of solid-state structure. | Absolute and relative stereochemistry, bond lengths, and bond angles. clockss.orgacs.org |

| Density Functional Theory (DFT) | Prediction of reactivity, stability, and reaction mechanisms. | Transition state energies, reaction pathways, HOMO/LUMO gaps, electrostatic potentials. acs.orgrsc.orgscielo.org.mx |

| Mass Spectrometry (Advanced) | Characterization of novel derivatives and reaction intermediates. | High-resolution mass for formula determination; fragmentation patterns for structural clues. |

Discovery of Novel Reactivity and Transformation Pathways

While cycloaddition reactions are fundamental to the synthesis of the this compound system, future research will increasingly focus on exploring the unique reactivity of the strained bicyclic core itself. The inherent ring strain of the norbornene-like framework can be harnessed to drive novel and previously inaccessible chemical transformations.

One promising area is the use of ring-rearrangement metathesis (RRM) . This powerful strategy, which combines ring-opening metathesis (ROM) with a subsequent ring-closing metathesis (RCM), could be applied to functionalized 2,5-methanoisoindoles to generate entirely new and complex heterocyclic architectures. rsc.org The outcome of such reactions is often highly dependent on the choice of catalyst, offering a tunable method for creating diverse molecular scaffolds. rsc.org

Conversely, retro-Diels-Alder (RDA) reactions provide a pathway for the controlled fragmentation of the scaffold. nih.gov By designing thermally or photochemically labile systems, the norbornene unit can be used as a traceless chiral template, transferring its stereochemical information to new products upon its extrusion as cyclopentadiene (B3395910). nih.gov

Furthermore, the development of late-stage functionalization techniques is a critical goal. Methods for selective C–H activation could allow for the direct installation of functional groups onto the hydrocarbon portion of the scaffold, bypassing the need for pre-functionalized starting materials. utoronto.ca The exploration of unprecedented reactions involving electrophilic additions to the strained double bond, which can lead to complex rearrangements, also warrants further investigation to either be controlled or exploited for synthetic utility. rsc.org

Interdisciplinary Research Opportunities in Chemical Sciences

The rigid, well-defined three-dimensional geometry of the this compound scaffold makes it an exceptionally valuable building block for applications that span multiple disciplines, from medicine to materials science.

In medicinal chemistry , rigid scaffolds are highly sought after for their ability to orient functional groups in precise spatial arrangements, which is crucial for high-affinity binding to biological targets like enzymes and receptors. tcd.ienih.gov The methanoisoindole framework can act as a bioisostere for traditional flat aromatic systems, providing a route to novel pharmacophores with improved properties such as metabolic stability. tcd.ieescholarship.org Derivatives have already shown potential as anticancer agents, and the scaffold is ideal for designing constrained bicyclic peptides to mimic protein secondary structures and inhibit protein-protein interactions. acs.orgnih.govmarquette.edu

In materials science and polymer chemistry , norbornene derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP). Incorporating the this compound unit into polymers can create materials with unique thermal, mechanical, and optical properties. mdpi.comappleacademicpress.com Such polymers could find applications as advanced adsorbents for environmental remediation, high-performance elastomers, or functional materials for electronics and photonics. mdpi.comchemscene.comnih.gov

The intersection of these fields will drive innovation, with the this compound scaffold serving as a versatile platform for creating novel drugs, advanced materials, and sophisticated chemical probes for biological imaging and diagnostics. mdpi.comchemscene.com

Q & A

Basic: What experimental protocols are essential for synthesizing 2,5-Methanoisoindole with high reproducibility?

To ensure reproducibility, researchers should:

- Document detailed synthetic procedures (e.g., reaction stoichiometry, temperature gradients, and catalyst loading) in alignment with guidelines for experimental rigor .

- Validate purity using chromatographic methods (HPLC, GC) and cross-reference spectral data (NMR, IR) with established literature.

- Include control experiments (e.g., blank reactions, substrate stability tests) to confirm the absence of side reactions.

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) in this compound characterization be resolved?

Methodological approaches include:

- Multi-technique validation : Combine X-ray crystallography for structural confirmation with DFT calculations to model electronic environments .

- Isotopic labeling : Use - or -labeled precursors to resolve ambiguities in NMR peak assignments.

- Error analysis : Quantify instrument-specific variances (e.g., magnetic field drift in NMR) and recalibrate using certified standards .

Basic: What analytical techniques are indispensable for confirming the identity of this compound derivatives?

Critical techniques include:

- High-resolution mass spectrometry (HRMS) to verify molecular formulas.

- Multinuclear NMR (, , DEPT-135) for structural elucidation.

- Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Advanced: What experimental design strategies optimize reaction yields in this compound synthesis under varying substrates?

Advanced strategies involve:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) to identify optimal conditions via response surface methodology .

- In-situ monitoring : Use techniques like ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust kinetics in real time.

- Cross-validation : Compare results with alternative synthetic routes (e.g., photochemical vs. thermal pathways) to isolate substrate-specific effects .

Advanced: How can researchers resolve mechanistic contradictions in this compound formation pathways (e.g., radical vs. ionic mechanisms)?

Key methodologies:

- Isotopic tracer studies : Introduce -labeled reagents to track hydrogen transfer pathways.

- Kinetic isotope effects (KIE) : Compare reaction rates between protiated and deuterated substrates to infer transition states.

- Computational modeling : Perform DFT or ab initio calculations to evaluate thermodynamic feasibility of competing pathways .

Basic: How should researchers validate synthetic scalability of this compound for academic collaboration?

Validation steps:

- Batch reproducibility : Synthesize the compound across multiple labs using standardized protocols .

- Stress testing : Expose the compound to extreme conditions (e.g., humidity, light) to assess stability.

- Peer review : Share detailed synthetic procedures and raw data in supplementary materials for independent verification .

Advanced: How can conflicting biological activity data for this compound analogs be reconciled?

Approaches include:

- Assay standardization : Validate cell-line viability, incubation times, and solvent controls to minimize variability.

- Dose-response profiling : Establish EC/IC curves across multiple replicates.

- Meta-analysis : Compare datasets across published studies to identify confounding variables (e.g., impurity profiles, solvent residues) .

Basic: What are common pitfalls in interpreting 1H^{1}\text{H}1H NMR data for this compound, and how can they be mitigated?

Avoid errors by:

- Solvent referencing : Calibrate chemical shifts using residual solvent peaks (e.g., CDCl at 7.26 ppm).

- Dynamic effects : Account for temperature-dependent broadening in spectra (e.g., rotameric equilibria).

- Simulation tools : Use software like MestReNova to predict splitting patterns and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.